4-Hydroxy-3-methoxy-9H-xanthen-9-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39731-27-6 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-hydroxy-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-11-7-6-9-12(15)8-4-2-3-5-10(8)18-14(9)13(11)16/h2-7,16H,1H3 |
InChI Key |
AATWPLNNZKLWEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Xanthones
Distribution in Biological Systems (Plants, Microorganisms)
Xanthones are not ubiquitous in nature but are found in a restricted number of species. frontiersin.org They are most prominently found in higher plants, particularly within the families Clusiaceae (also known as Guttiferae), Hypericaceae, and Gentianaceae. frontiersin.orgresearchgate.netnih.govnih.gov Species within the genera Garcinia, Hypericum, and Gentiana are well-known producers of these compounds. frontiersin.orgmdpi.com Xanthones have also been identified in other plant families such as Calophyllaceae and Polygalaceae. frontiersin.orgmdpi.com
Beyond the plant kingdom, xanthones are also produced by various microorganisms. researchgate.net Fungi, including species from the genera Aspergillus, Penicillium, and Helminthosporium, are known to synthesize these compounds. frontiersin.org Additionally, xanthones have been isolated from lichens, such as those from the genus Parmelia, and certain bacteria, like those belonging to the Streptomyces genus. frontiersin.org
Distribution of Xanthone-Producing Organisms
| Kingdom | Phylum/Division | Family/Genus | Reference |
|---|---|---|---|
| Plantae | Magnoliophyta (Higher Plants) | Clusiaceae (e.g., Garcinia) | frontiersin.orgnih.gov |
| Plantae | Magnoliophyta (Higher Plants) | Hypericaceae (e.g., Hypericum) | frontiersin.orgnih.gov |
| Plantae | Magnoliophyta (Higher Plants) | Gentianaceae (e.g., Gentiana) | frontiersin.orgnih.gov |
| Fungi | Ascomycota | Aspergillus, Penicillium | frontiersin.org |
| Bacteria | Actinobacteria | Streptomyces | frontiersin.org |
| - | Lichen | Parmelia | frontiersin.org |
Biosynthetic Mechanisms of Xanthone (B1684191) Scaffold Formation
The formation of the core xanthone structure in plants is a complex process that involves contributions from different primary metabolic pathways. frontiersin.orgnih.gov The biosynthesis is generally understood to proceed via a mixed pathway involving the shikimate and acetate-malonate pathways, which ultimately converge on the formation of a key benzophenone (B1666685) intermediate. nih.govresearchgate.net
The biosynthesis of xanthones in plants is fundamentally linked to the shikimate pathway. frontiersin.orgnih.gov This pathway connects carbohydrate metabolism to the synthesis of aromatic compounds. frontiersin.org It begins with precursors from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate) to produce shikimate. frontiersin.org The shikimate pathway is responsible for generating the B-ring of the xanthone scaffold. nih.govnih.gov In many plant families, this pathway proceeds to synthesize the aromatic amino acid L-phenylalanine, which serves as a crucial precursor. frontiersin.orgnih.gov However, an L-phenylalanine-independent route also exists, as seen in the Gentianaceae family, where shikimate is converted to 3-hydroxybenzoic acid. frontiersin.orgnih.gov
In the L-phenylalanine-dependent pathway, which is evident in the Hypericaceae family, the amino acid is first converted into trans-cinnamic acid. frontiersin.orgnih.gov This reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL), which marks a committed step in the phenylpropanoid pathway, directing carbon flow towards specialized metabolites like xanthones. frontiersin.org Following a series of subsequent reactions, this pathway leads to the formation of benzoyl-CoA, a key building block for the benzophenone intermediate. nih.gov
Benzophenone intermediates are central to the biosynthesis of xanthones in plants. frontiersin.orgnih.gov The formation of the xanthone's C13 skeleton occurs through the creation of a benzophenone. scilit.com Specifically, 2,3′,4,6-tetrahydroxybenzophenone is a key, central intermediate in the pathway. frontiersin.orgnih.govnih.gov This intermediate is formed through the condensation of precursors derived from both the shikimate pathway (providing one of the aromatic rings) and the acetate-malonate pathway (which provides the other aromatic ring, the A-ring). nih.govresearchgate.net
Enzymes known as benzophenone synthases (BPS) catalyze this condensation. frontiersin.orgnih.gov For instance, in the L-phenylalanine-dependent pathway, benzoyl-CoA is condensed with three molecules of malonyl-CoA to yield 2,4,6-trihydroxybenzophenone. nih.gov This product is then hydroxylated by a benzophenone 3'-hydroxylase to form 2,3′,4,6-tetrahydroxybenzophenone. nih.gov The final step in forming the core xanthone scaffold is a regioselective intramolecular oxidative coupling of this benzophenone intermediate, which results in the cyclization to form the characteristic tricyclic system of xanthones, such as 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone. frontiersin.orgnih.govnih.gov These core structures then undergo further modifications to produce the vast array of naturally occurring xanthones. nih.gov
Structural Diversity and Classification of Naturally Occurring Xanthones
The basic 9H-xanthen-9-one scaffold can be substituted with various functional groups at different positions, leading to a wide structural diversity among naturally occurring xanthones. frontiersin.orgnih.gov This diversity is the basis for their classification. Xanthones can be broadly categorized into several main groups based on the nature of their substituents. nih.govmdpi.com
The primary classifications include:
Simple Xanthones : These possess only simple substituents like hydroxyl or methoxy (B1213986) groups. mdpi.com
Glycosylated Xanthones : These have sugar moieties attached, either through a carbon-carbon bond (C-glycosides) or a carbon-oxygen bond (O-glycosides). nih.govmdpi.com
Prenylated Xanthones : This is a large group characterized by the presence of one or more prenyl (or other isoprenoid) side chains. nih.govmdpi.com
Xanthonolignoids : These are hybrid molecules formed by the combination of a xanthone and a lignan (B3055560) structure. nih.govmdpi.com
Bis-xanthones : These consist of two xanthone units linked together. nih.govmdpi.com
Miscellaneous Xanthones : This category includes xanthones with other types of complex substitutions. nih.govmdpi.com
Xanthones can also be sub-classified based on their oxygenation patterns, for example, as mono-, di-, tri-, tetra-, penta-, and hexa-oxygenated xanthones. nih.govmdpi.com This structural variety contributes to the wide range of biological activities reported for this class of compounds. nih.gov
Classification of Naturally Occurring Xanthones
| Classification | Description | Reference |
|---|---|---|
| Simple Oxygenated Xanthones | Core structure with hydroxyl, methoxy, or methyl groups. | nih.govmdpi.com |
| Glycosylated Xanthones | Xanthone scaffold attached to one or more sugar units. | nih.govmdpi.com |
| Prenylated Xanthones | Features one or more isoprenoid side chains (e.g., prenyl groups). | nih.govmdpi.com |
| Xanthonolignoids | Hybrid structures composed of a xanthone and a lignan moiety. | nih.govmdpi.com |
| Bis-xanthones | Dimeric structures consisting of two linked xanthone units. | nih.govmdpi.com |
Synthetic Methodologies and Chemical Derivatization of 4 Hydroxy 3 Methoxy 9h Xanthen 9 One and Its Analogues
Strategies for the De Novo Synthesis of the Xanthone (B1684191) Core
The de novo synthesis of the dibenzo-γ-pyrone nucleus of xanthones is most commonly achieved through methods that form the central pyrone ring by connecting two pre-existing aromatic precursors.
One of the most powerful and versatile methods for constructing the xanthone core is through intramolecular Friedel-Crafts acylation. researchgate.netmasterorganicchemistry.com This classical reaction involves the cyclization of a 2-aryloxybenzoic acid precursor. The process typically begins with the synthesis of the ether linkage, often via an Ullmann condensation, followed by an acid-catalyzed ring closure to form the ketone of the central pyrone ring.
The reaction is an electrophilic aromatic substitution where the acylium ion, generated from the carboxylic acid group in the presence of a strong acid, attacks the adjacent aromatic ring. mdpi.com While traditional catalysts include strong acids like sulfuric acid or polyphosphoric acid (PPA), modern variations have employed solid acid catalysts to improve yields and simplify the process. researchgate.net
However, traditional Friedel-Crafts reactions can suffer from harsh conditions and a lack of regioselectivity, especially with complex substitution patterns. google.com An alternative pathway involves a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr). In this approach, an ortho-acylated phenol (B47542) with a suitable leaving group on the second aromatic ring cyclizes under basic conditions to form the xanthone skeleton. google.com
| Catalyst/Method | Precursor Type | Key Features |
| Polyphosphoric Acid (PPA) | 2-Aryloxybenzoic acid | Traditional, effective method for intramolecular acylation. masterorganicchemistry.com |
| Nafion-H | Substituted Benzoic Acids | A solid, perfluorinated resinsulfonic acid catalyst that allows for good to excellent yields (82-95%). researchgate.net |
| Heteropoly Acids | Aryl Benzoic Acids | Catalyzes intramolecular dehydration and cyclization in good yield. researchgate.net |
| Base-Catalyzed SNAr | Ortho-acylated phenols | Ring closure occurs via nucleophilic attack, offering an alternative to acid-catalyzed methods. google.com |
The cyclodehydration of 2,2'-dihydroxybenzophenones is another principal and widely used route for synthesizing the xanthone core. nih.goveurekaselect.com This method involves two main steps: first, the synthesis of the substituted 2,2'-dihydroxybenzophenone (B146640) intermediate, and second, its subsequent intramolecular cyclization via dehydration to yield the xanthone.
The initial benzophenone (B1666685) can be prepared through various methods, including the Friedel-Crafts acylation of a phenol with a benzoic acid derivative. The subsequent cyclization is typically achieved by heating, often with a base catalyst, which promotes the intramolecular nucleophilic attack of one hydroxyl group onto the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net
This strategy is advantageous for creating symmetrically or asymmetrically substituted xanthones, depending on the structure of the benzophenone precursor.
| Precursor | Reaction Type | Product |
| 2,2'-Dihydroxybenzophenone | Base-catalyzed cyclization | 9H-Xanthen-9-one |
| Substituted 2,2'-dihydroxybenzophenones | Thermal or acid/base-catalyzed cyclization | Substituted Xanthones. researchgate.net |
The application of microwave irradiation has significantly advanced the synthesis of xanthones, aligning with the principles of green chemistry. ijnrd.orgrasayanjournal.co.in Microwave-assisted synthesis offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner product formation. rasayanjournal.co.innih.gov
Specifically, the base-catalyzed cyclodehydration of 2,2'-dihydroxybenzophenones in water has been shown to be highly efficient under microwave irradiation. researchgate.net The microwave energy effectively accelerates the intramolecular nucleophilic cyclization, allowing for the rapid and high-yield production of various hydroxyxanthones. researchgate.net This technique avoids the need for harsh organic solvents, making it an environmentally benign alternative. ijnrd.org
| Heating Method | Catalyst | Solvent | Reaction Time | Yield |
| Conventional | NaOAc | Water | 24 hours | 8% conversion researchgate.net |
| Microwave | NaOAc | Water | 12 minutes | Quantitative conversion researchgate.net |
| Microwave | NaOH | Water | 8 minutes (at 120 °C) | High Yield researchgate.net |
Regioselective Functionalization and Modification of the Xanthone Scaffold
Once the core xanthone structure is synthesized, further derivatization is often necessary to modulate its biological activity. Regioselective reactions that target specific positions on the scaffold are crucial for developing analogues with desired properties.
The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are common substituents on natural and synthetic xanthones and their presence and position significantly influence the molecule's properties. nih.govijcea.orgnih.gov The interconversion of these groups is a key strategy in structure-activity relationship (SAR) studies.
Demethylation: The conversion of a methoxy group to a hydroxyl group is a common demethylation or deprotection reaction. This is often achieved using strong Lewis acids like boron tribromide (BBr3) or other reagents that can cleave the ether bond without affecting the rest of the xanthone structure. For instance, the final step in a synthesis of 1,2-dihydroxy-9H-xanthen-9-one involves the deprotection of methoxy groups. mdpi.com
Methylation: The reverse reaction, converting a hydroxyl group to a methoxy group, is a methylation reaction. This is typically accomplished using a methylating agent such as methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4) in the presence of a mild base like potassium carbonate (K2CO3).
These manipulations allow for fine-tuning the electronic and steric properties of the xanthone, which can have a profound impact on its biological target interactions. researchgate.net
| Transformation | Common Reagents | Purpose |
| Methylation (-OH to -OCH3) | Methyl iodide (CH3I), Dimethyl sulfate ((CH3)2SO4) with a base (e.g., K2CO3) | Protect hydroxyl group, modify solubility and electronic properties. |
| Demethylation (-OCH3 to -OH) | Boron tribromide (BBr3), HBr in Acetic Acid | Expose a free hydroxyl group, which is often crucial for biological activity. mdpi.com |
The introduction of a carbaldehyde (formyl) group (-CHO) onto the xanthone ring is a valuable functionalization that provides a synthetic handle for further modifications, such as reductive amination. sciforum.net The Duff reaction is a classic and effective method for the ortho-formylation of phenols. wikipedia.orgmdpi.com
This reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid (TFA). wikipedia.orgsemanticscholar.org The reaction mechanism involves electrophilic aromatic substitution, where an iminium ion generated from protonated HMTA attacks the electron-rich phenol ring. wikipedia.org Subsequent hydrolysis of the resulting benzylamine-type intermediate yields the aldehyde. wikipedia.org
Due to the directing effect of the hydroxyl group, the Duff reaction is highly regioselective, introducing the formyl group almost exclusively at the position ortho to the -OH group. wikipedia.orgresearchgate.net This makes it an ideal method for the targeted functionalization of hydroxyxanthones like 4-Hydroxy-3-methoxy-9H-xanthen-9-one. Sustainable alternatives using mechanochemistry have also been developed to avoid toxic solvents and reduce reaction times. researchgate.netnih.gov
| Reaction | Reagents | Key Features |
| Duff Formylation | Phenol, Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid) | Introduces a formyl (-CHO) group ortho to the hydroxyl substituent. wikipedia.orgmdpi.com |
| Mechanochemical Duff Reaction | Phenol, HMTA, H2SO4 (catalytic), Silica (B1680970) | Solvent-free, metal-free, shorter reaction times, exclusive ortho-selectivity for phenols. researchgate.netnih.gov |
Methylation and Reduction Strategies
Methylation is a common strategy to modify the hydroxyl groups on the xanthone scaffold, which can influence the compound's biological activity. nih.govresearchgate.net This reaction is often performed to protect hydroxyl groups or to explore the impact of O-methylation on a compound's properties. For instance, specific enzymes are believed to catalyze the O-methylation of hydroxyl groups at various positions on the xanthone core in biosynthetic pathways, such as in the formation of α-mangostin. nih.gov
Reduction of the xanthone core is another key transformation. A critical step in the biosynthesis of certain dimeric xanthone metabolites is the reduction at the C-5 position. rsc.org This reduction can be stereoselective, resulting in either 5S or 5R products, which serve as direct precursors to complex natural products like secalonic acids. rsc.org Chemical reduction methods, such as the Huang-Minlon reduction, can be employed to convert a carboxyxanthone into a xanthene-2-carboxylic acid, demonstrating the utility of reduction in creating diverse analogues. nih.gov
| Strategy | Reagent/Method | Purpose/Outcome |
| Methylation | General Methylating Agents | Protection of hydroxyl groups; SAR exploration. mdpi.comnih.gov |
| Reduction | Huang-Minlon Reduction | Conversion of a ketone to a methylene (B1212753) group (e.g., xanthone to xanthene). nih.gov |
| Reduction | Enzymatic Reduction (Biosynthesis) | Stereoselective reduction of the xanthone core (e.g., at C-5) to form precursors for complex natural products. rsc.org |
Advanced Derivatization for Structure-Activity Exploration
Further derivatization of the xanthone scaffold is crucial for optimizing biological activity and conducting detailed structure-activity relationship (SAR) studies. mdpi.combenthamdirect.com These advanced modifications introduce diverse chemical functionalities onto the xanthone backbone.
The introduction of amino groups to the xanthone scaffold has been a fruitful strategy for developing new bioactive compounds. nih.gov Libraries of aminated xanthones are often synthesized to explore their potential as therapeutic agents. For example, a library of 3,4-dioxygenated xanthones bearing various aminated alkyl groups at the C-1 position was synthesized and studied. nih.gov SAR analysis of these compounds revealed that a 3,4-dimethoxy substitution pattern combined with a cyclic amine, particularly a piperidine (B6355638) moiety, at C-1 resulted in potent activity. nih.gov This highlights the importance of the specific nature and position of the amino substituent for biological efficacy. nih.gov
| Starting Material | Reaction | Substituent Introduced | Key Finding |
| 3,4-dioxygenated xanthones | Multistep synthesis | Diverse aminated alkyl groups at C-1. nih.gov | Cyclic amines (e.g., piperidine) at C-1 enhance activity. nih.gov |
| Thioxanthone scaffold | Library synthesis | Various chemical moieties. researchgate.net | Identification of derivatives with potential efflux pump inhibitory activity. researchgate.net |
Carboxyxanthones represent an important class of derivatives with significant biological activities. nih.gov The synthesis of these compounds can be achieved through several methods, including those starting from suitable building blocks that undergo reactions like Ullmann coupling followed by intramolecular electrophilic cyclization. nih.gov Once the carboxylic acid group is installed, it can be further modified. For instance, esterification of the carboxylic acid is a common subsequent step in the synthesis of more complex analogues. nih.gov The irradiation of xanthone acetic acids in aqueous buffer has been shown to lead to efficient photodecarboxylation, yielding the corresponding methyl products through a benzylic carbanion intermediate. researchgate.netacs.org This reaction provides a unique method for modifying carboxylated xanthones. researchgate.netacs.org
Prenylation is a key modification of natural xanthones that often imparts significant biological activity. benthamdirect.comunram.ac.id Synthetic strategies to obtain prenylated xanthones include simple alkylation of a hydroxyxanthone with prenyl bromide. mdpi.combenthamdirect.com A particularly powerful method for introducing prenyl groups at specific positions involves the Claisen rearrangement. benthamdirect.comthieme-connect.com This thermal or acid-catalyzed rearrangement of an allyl ether proceeds through a concerted pericyclic mechanism. An efficient, two-step protocol for the isoprenylation of xanthones at the C2 position involves an initial SNAr reaction of a 1-fluoroxanthone derivative with the alkoxide of 1,1-dimethylallyl alcohol to form an ether, which then undergoes a Claisen rearrangement upon treatment with silica gel. thieme-connect.com This method provides high-yield access to C2-prenylated xanthones. thieme-connect.com
| Reaction | Key Reagents/Conditions | Position of Prenylation |
| Simple Prenylation | Prenyl bromide, Potassium carbonate. mdpi.com | O-prenylation of hydroxyl groups. mdpi.com |
| SNAr / Claisen Rearrangement | 1-Fluoroxanthone, 1,1-dimethylallyl alcohol, NaH, Silica gel. thieme-connect.com | C2 position. thieme-connect.com |
| C-Prenylation | 1,3-dihydroxyxanthone, Prenyl bromide, KOH. unram.ac.id | C2 or C4 positions. unram.ac.id |
Halogenation provides a route to novel xanthone derivatives with modified electronic and lipophilic properties. A versatile strategy for synthesizing halogenated xanthones involves the modular coupling of vanillin (B372448) derivatives with a dibromoquinone, which can divergently yield either 6- or 7-bromo heterocycles depending on the reaction conditions. acs.org These brominated intermediates can be further elaborated through subsequent coupling reactions. acs.org Chlorinated xanthones have also been prepared using various chlorination methods to achieve different substitution patterns on the xanthone scaffold. researchgate.net
Sulfonylation of the xanthone core introduces the sulfonyl group, which can act as a key pharmacophore. For example, twenty novel 4-(N-substituted-sulfonamide) derivatives of xanthone have been prepared from the 4-sulfonyl chloride of 1-hydroxy-3-methoxyxanthone and various amines under mild conditions. researchgate.net This approach allows for the creation of a library of xanthone sulfonamides for biological screening. researchgate.net Furthermore, Pd-catalyzed sulfonylative homocoupling reactions have been developed for the synthesis of thioxanthone 10,10-dioxides, expanding the chemical space of sulfur-containing xanthone analogues. acs.org
Pharmacological and Biological Investigations in Vitro and in Silico of Xanthone Derivatives
Antitumor and Antiproliferative Activity Mechanisms
The 3,4-dioxygenated pattern of 4-Hydroxy-3-methoxy-9H-xanthen-9-one serves as a key structural framework for the development of novel antitumor agents, particularly those targeting the p53 signaling pathway. The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its function is often inhibited in cancer by the oncoprotein Murine Double Minute 2 (MDM2). Disrupting the MDM2-p53 interaction is a promising strategy for cancer therapy.
MDM2-p53 Interaction Modulation
The 3,4-dioxygenated xanthone (B1684191) scaffold has been identified as a valuable starting point for designing inhibitors of the MDM2-p53 interaction. researchgate.net By utilizing a molecular hybridization approach, researchers have conjugated amine-containing structural motifs from known MDM2-p53 disruptors onto this xanthone core. nih.gov This strategy led to the synthesis of a library of aminated xanthones designed to mimic the key interactions of p53 within the MDM2 binding pocket. researchgate.net
In a yeast-based assay designed to screen for the disruption of the MDM2-p53 interaction, a derivative of the 3,4-dioxygenated xanthone scaffold, identified as xanthone 37, emerged as a putative p53-activating agent by inhibiting this critical protein-protein interaction. researchgate.net In silico docking studies further supported this finding, predicting the binding poses and key residues involved in the interaction between these xanthone derivatives and the MDM2 protein. researchgate.net
Cell Cycle Arrest Induction
Activation of the p53 pathway is known to induce cell cycle arrest, preventing the proliferation of cancer cells. The growth inhibitory effects of xanthone derivatives based on the this compound core have been demonstrated in human colon adenocarcinoma HCT116 cell lines, which express wild-type p53. researchgate.net
The investigation of xanthone 37, a potent derivative, revealed that its inhibitory effect on cancer cell growth was directly associated with the induction of cell cycle arrest in the G1 phase. researchgate.net This finding indicates that the antiproliferative activity of this class of compounds is mediated, at least in part, through the modulation of cell cycle progression. researchgate.net
p53 Transcriptional Target Expression
Upon activation, p53 functions as a transcription factor, upregulating a suite of genes responsible for its tumor-suppressive functions. A key indicator of successful MDM2-p53 inhibition is the increased expression of these p53 transcriptional targets.
Treatment of HCT116 cancer cells with the 3,4-dioxygenated xanthone derivative (xanthone 37) resulted in an increased protein expression level of p53 transcriptional targets. researchgate.net This demonstrates that the compound not only disrupts the MDM2-p53 interaction but also successfully restores the transcriptional activity of p53, leading to downstream antitumor effects. researchgate.net
Table 1: Antitumor Activity of a 3,4-Dioxygenated Xanthone Derivative (Xanthone 37)
| Activity | Assay/Cell Line | Finding | Reference |
|---|---|---|---|
| MDM2-p53 Interaction Inhibition | Yeast Cell-Based Assay | Identified as a putative p53-activating agent. | researchgate.net |
| Cell Growth Inhibition | Human Colon Adenocarcinoma (HCT116) | Inhibited cell growth in a p53-dependent manner. | researchgate.net |
| Cell Cycle Arrest | Human Colon Adenocarcinoma (HCT116) | Induced G1-phase cell cycle arrest. | researchgate.net |
| p53 Target Gene Expression | Human Colon Adenocarcinoma (HCT116) | Increased protein expression levels of p53 transcriptional targets. | researchgate.net |
Antimicrobial Research (Antibacterial, Antifungal, Antimycobacterial)
Xanthones are widely recognized for their broad-spectrum antimicrobial properties. While direct studies on the antimicrobial activity of this compound are limited, research on structurally similar compounds provides significant insights into its potential efficacy against various microbial pathogens. The presence of hydroxyl and methoxy (B1213986) groups on the xanthone core is known to influence antimicrobial effectiveness. researchgate.net
Inhibition of Efflux Pumps, Biofilm Formation, and Quorum Sensing
Bacterial communication, known as quorum sensing (QS), and the formation of protective biofilms are key virulence factors that contribute to antibiotic resistance and persistent infections. nih.gov Targeting these mechanisms is an emerging strategy to combat microbial diseases.
The 4-hydroxy-3-methoxy substitution pattern, a key feature of the target compound, is found in other molecules that exhibit significant anti-biofilm and anti-quorum sensing activity. For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) has been shown to inhibit biofilm formation and quorum sensing-associated virulence factors in pathogens like Streptococcus mutans and Aeromonas hydrophila. nih.govresearchgate.net This suggests that the specific arrangement of the hydroxyl and methoxy groups on the aromatic ring of this compound may confer similar inhibitory capabilities against bacterial communication and biofilm development. nih.govresearchgate.net
Table 2: Anti-Quorum Sensing and Anti-Biofilm Activity of Structurally Related Vanillin
| Compound | Organism | Observed Effect | Reference |
|---|---|---|---|
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Aeromonas hydrophila | Inhibited quorum sensing and biofilm formation by up to 46.3%. | researchgate.net |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Streptococcus mutans | Caused attrition of biofilm formation and quorum sensing-associated virulence factors. | nih.gov |
Antioxidant and Reactive Species Scavenging Studies
The phenolic nature of many xanthones, conferred by the presence of hydroxyl groups on their aromatic structure, makes them potent antioxidants. mdpi.com These compounds can neutralize harmful reactive oxygen species (ROS), which are implicated in numerous disease processes and cellular aging.
The antioxidant potential of this compound is strongly supported by studies on closely related hydroxylated xanthones. For example, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) has demonstrated significant radical-scavenging activity in the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for evaluating antioxidant capacity. mdpi.comnih.gov The powerful antioxidant activity of these compounds is directly attributed to the hydroxyl groups within their structure. mdpi.com Furthermore, these xanthones have shown metal-chelating effects, which is another important mechanism of antioxidant action, as it prevents the generation of free radicals catalyzed by metal ions like iron and copper. mdpi.com Given the presence of a critical hydroxyl group, this compound is expected to exhibit similar antioxidant and reactive species scavenging properties.
Table 3: Antioxidant Mechanisms of a Structurally Related Dihydroxyxanthone
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) | Radical Scavenging | Demonstrated activity in DPPH assays, attributed to hydroxyl groups. | mdpi.com |
| 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) | Metal Chelation | Exhibited chelating effects for Fe(III) and Cu(II). | mdpi.com |
Mechanisms of Oxidative Stress Counteraction (e.g., Nrf2 Modulation)
Xanthone derivatives have been shown to counteract oxidative stress through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. unich.itnih.gov Nrf2 is a key transcription factor that regulates cellular defense against oxidative and xenobiotic stresses and plays a role in attenuating inflammation. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it activates the expression of antioxidant genes. mdpi.comnih.gov
Studies on a library of xanthone derivatives in human macrophages under pro-inflammatory conditions have demonstrated a strong relationship between the xanthone scaffold and Nrf2 activation. unich.itnih.gov The compounds that were most effective in promoting biocompatibility and counteracting cytotoxicity were those that enhanced the translocation of Nrf2, indicating an intracellular response to mitigate oxidative stress and inflammation. unich.itnih.gov While direct studies on this compound are not specified, the general findings for the xanthone class suggest that its antioxidant effects are likely mediated, at least in part, through this Nrf2 signaling pathway. unich.itnih.gov
Free Radical Scavenging Assays (DPPH, Peroxyl Radicals)
The antioxidant potential of chemical compounds is frequently evaluated using free radical scavenging assays. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a widely used spectrophotometric method to determine the antioxidant capacity of various substances, including plant extracts and pure compounds. mdpi.comnih.gov In this assay, the stable DPPH radical, which is violet in color, is neutralized by an antioxidant, resulting in a color change to pale yellow, which can be measured to quantify scavenging activity. nih.govwalshmedicalmedia.com
Phenolic compounds, a category to which this compound belongs, are known to be effective radical scavengers. walshmedicalmedia.comjfda-online.com The ability of a compound to donate an electron and stabilize the DPPH radical is a key indicator of its antioxidant power. walshmedicalmedia.com Numerous studies have demonstrated that plant extracts rich in xanthones and other polyphenols exhibit concentration-dependent scavenging of DPPH free radicals. nih.gov The effectiveness of these compounds is often compared to standards like Butylated hydroxyanisole (BHA). jfda-online.com
Table 1: Illustrative DPPH Radical Scavenging Activity of Antioxidant Compounds This table provides example data for known antioxidants to illustrate how activity is measured and reported. Data for the specific subject compound was not available in the provided search results.
| Compound/Extract | Concentration | % Scavenging Activity | EC₅₀ Value (μg/mL) |
| Cinnamon Bark Oil | 5 mg/mL | 91.4% jfda-online.com | 90.63 jfda-online.com |
| Origanum Oil | 5 mg/mL | 86.66% jfda-online.com | Not specified |
| Thyme Wild Oil | 5 mg/mL | 52.54% jfda-online.com | Not specified |
| BHA (Standard) | Not specified | Not specified | 25.11 jfda-online.com |
Enzyme Inhibition (e.g., Myeloperoxidase)
Myeloperoxidase (MPO) is an enzyme found abundantly in neutrophils and is involved in the generation of reactive oxygen species, which can cause tissue damage under inflammatory conditions. mdpi.com Inhibition of MPO is being explored as a therapeutic strategy for inflammatory diseases, such as plaque psoriasis. mdpi.com Studies have shown that MPO inhibitors can reduce neutrophil degranulation and neutrophil-mediated damage. nih.gov While the xanthone scaffold is known for its anti-inflammatory properties, specific research detailing the direct inhibition of myeloperoxidase by this compound is not prevalent in the current literature.
Anti-inflammatory Research
The 9H-Xanthen-9-one scaffold is recognized as a promising structure for the development of anti-inflammatory agents. ijpca.orgnih.gov Inflammation is a protective response that can lead to chronic diseases like cancer, metabolic disorders, and neurodegenerative diseases if it becomes dysregulated. ijpca.orgnih.gov Xanthone derivatives have demonstrated anti-inflammatory potential in various in vitro and in vivo models. nih.gov
Research on related xanthone compounds, such as 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX), has shown the ability to inhibit the synthesis of key pro-inflammatory mediators, including interleukin-6 (IL-6) and prostaglandin E2 (PGE2), in human macrophages. mdpi.com Furthermore, in silico molecular docking studies have been used to explore the anti-inflammatory potential of xanthone derivatives by examining their interaction with receptors like COX-1. ijpca.org These findings support the potential for this compound, as a member of the xanthone family, to exhibit anti-inflammatory effects. ijpca.orgnih.gov
Enzyme Inhibition Studies (e.g., Tyrosinase, Hyaluronidase, KasA)
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme in the process of melanogenesis (melanin production). nih.govmdpi.com Its inhibition is a primary strategy for controlling skin hyperpigmentation and is also relevant in the food industry to prevent enzymatic browning. nih.govmdpi.com Many natural and synthetic compounds, particularly phenolics, have been identified as tyrosinase inhibitors. nih.govmdpi.com
The mechanism of inhibition often involves the chelation of copper ions within the enzyme's active site. nih.gov Flavonoids, a class of phenolic compounds, are well-known tyrosinase inhibitors, with structural features like a 3-hydroxy-4-keto group being identified as important for this activity. nih.gov Given that this compound possesses a similar phenolic and ketone structure, it has the potential to act as a tyrosinase inhibitor, though specific inhibitory concentration (IC₅₀) values are not detailed in the available research. Kojic acid is a commonly used reference compound in tyrosinase inhibition assays. mdpi.comnih.gov
Hyaluronidase Inhibition
Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition is relevant in anti-aging and anti-inflammatory research. Some studies have shown that complex formulations, such as nanoemulsions containing various plant-derived oils, can inhibit hyaluronidase. researchgate.net However, specific data on the inhibition of hyaluronidase by this compound is currently lacking.
KasA Inhibition
Information regarding the inhibition of the enzyme KasA (Ketoacyl-ACP Synthase A), a key enzyme in mycobacterial fatty acid synthesis, by this compound was not available in the reviewed sources.
Antifouling Properties Research
There is no available research data in the provided sources concerning the antifouling properties of this compound.
Interaction with Protein Receptors
The pharmacological effects of xanthones can be attributed to their interaction with various protein receptors. For instance, in silico studies have been conducted to evaluate the binding of xanthone derivatives to the cyclooxygenase-1 (COX-1) receptor, which is involved in inflammation. ijpca.org Such molecular docking studies help to predict and understand the binding affinity and interaction mechanisms between a ligand, like a xanthone derivative, and its protein target. This approach is crucial in drug design and discovery to explore the potential of compounds to modulate the activity of specific proteins. ijpca.org
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.
1H-NMR and 13C-NMR Analysis
One-dimensional NMR techniques are fundamental for identifying the types and numbers of proton and carbon atoms in a molecule.
¹H-NMR (Proton NMR): This technique would identify all the distinct protons in 4-Hydroxy-3-methoxy-9H-xanthen-9-one. The spectrum would be expected to show signals for the aromatic protons on the xanthone (B1684191) core, a singlet for the methoxy (B1213986) (-OCH₃) group protons, and a signal for the hydroxyl (-OH) proton. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, while the splitting pattern (singlet, doublet, triplet, etc.) would reveal the number of neighboring protons.
¹³C-NMR (Carbon-13 NMR): This analysis would detect all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon (C-9), the carbons bearing the hydroxyl and methoxy groups, the other aromatic carbons, and the methoxy carbon itself. The chemical shifts provide crucial information about the hybridization and chemical environment of each carbon atom.
2D NMR Techniques (HSQC, HMBC)
Two-dimensional NMR experiments are powerful tools for establishing connectivity between atoms within a molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum of the target compound would show cross-peaks that link specific ¹H signals to their corresponding ¹³C signals, definitively pairing up each proton with its bonded carbon. This is invaluable for assigning the signals in the 1D NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are two or three bonds apart. This is critical for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the methoxy protons to the C-3 carbon, confirming the position of the methoxy group. Correlations from the aromatic protons to various quaternary (non-protonated) carbons would help to assemble the fused ring system and confirm the substitution pattern.
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS)
HRMS measures the mass-to-charge ratio with extremely high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₄H₁₀O₄), HRMS would provide a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass but different elemental compositions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets that yield intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻). This method would be suitable for determining the molecular weight of this compound.
Electron Ionization Mass Spectrometry (EI-MS)
EI is a higher-energy ionization method that causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺·) and a series of fragment ion peaks. This fragmentation pattern acts as a molecular "fingerprint" and can provide valuable structural information. For the target xanthone, characteristic fragments would likely arise from the loss of a methyl group (·CH₃) from the methoxy substituent or the loss of carbon monoxide (CO) from the carbonyl group, which is a typical fragmentation pathway for xanthones.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. The principle is based on the absorption of infrared radiation by specific molecular bonds, which causes them to vibrate at characteristic frequencies. The resulting IR spectrum provides a unique "fingerprint" of the molecule.
For this compound, the key functional groups include a hydroxyl group (-OH), a methoxy group (-OCH₃), an aromatic ketone (carbonyl group, C=O), and the aromatic C=C bonds of the xanthen-9-one core. The IR spectrum exhibits distinct absorption bands corresponding to the stretching and bending vibrations of these groups. For instance, the hydroxyl group typically appears as a broad band, while the carbonyl group shows a strong, sharp absorption. libretexts.org Aromatic hydrocarbons show absorptions in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ due to carbon-carbon stretching vibrations within the aromatic ring. vscht.cz The IR spectrum of a related xanthone dimer showed characteristic bands for a hydroxyl group at 3412 cm⁻¹, C-H stretching at 2962 cm⁻¹, and a carbonyl group at 1755 cm⁻¹. mdpi.com
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | 3500 - 3200 | O-H Stretch | Strong, Broad |
| Aromatic C-H | 3100 - 3000 | C-H Stretch | Medium |
| Aliphatic C-H (in -OCH₃) | 3000 - 2850 | C-H Stretch | Medium |
| Carbonyl (C=O) | 1680 - 1650 | C=O Stretch | Strong, Sharp |
| Aromatic C=C | 1600 - 1450 | C=C Stretch | Medium to Strong |
| Ether (C-O in -OCH₃) | 1275 - 1200 | C-O Stretch | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure, particularly the conjugated systems known as chromophores. vscht.cz The xanthone core of this compound, with its extensive network of conjugated double bonds and a carbonyl group, acts as the primary chromophore.
Substituents on the aromatic rings, known as auxochromes, can modify the absorption characteristics of the chromophore. vscht.cz In this compound, the hydroxyl (-OH) and methoxy (-OCH₃) groups are auxochromes that can shift the absorption maxima (λmax) to longer wavelengths, an effect known as a bathochromic or "red" shift. vscht.cz The UV-Vis spectrum of xanthone derivatives typically displays multiple absorption bands corresponding to different electronic transitions within the conjugated system. For example, a study on a new xanthone dimer isolated from Garcinia porrecta reported significant UV absorption bands at λmax 322 nm and 262 nm, which are characteristic of a conjugated xanthone system. mdpi.com
Table 2: Typical UV-Vis Absorption Maxima for Xanthone Derivatives
| Absorption Band | Typical λmax (nm) | Associated Electronic Transition |
|---|---|---|
| Band I | 300 - 350 | π → π* |
| Band II | 250 - 280 | π → π* |
| Band III | 230 - 250 | n → π* |
Chromatographic Methods for Purity Assessment (e.g., HPLC-DAD)
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture, making it indispensable for assessing the purity of synthesized or isolated compounds. For xanthone derivatives, a reversed-phase HPLC (RP-HPLC) method is commonly employed.
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. A validated method for the analysis of xanthone and 3-methoxyxanthone (B1606244) utilized a reversed-phase C18 column with a mobile phase of methanol (B129727) and water (90:10, v/v) at a flow rate of 1 mL/min. nih.gov The system operated under isocratic conditions, meaning the mobile phase composition remained constant throughout the run. nih.gov
Pairing HPLC with a Diode-Array Detector (DAD) provides an additional layer of analytical detail. A DAD acquires a full UV-Vis spectrum at every point during the chromatographic separation. This allows for the confirmation of peak purity by comparing spectra across a single peak; if the spectra are identical, it indicates the absence of co-eluting impurities. Diode-array analysis has been used to confirm the homogeneity of xanthone peaks under various conditions. nih.gov
Table 3: Typical Parameters for HPLC-DAD Purity Assessment of Xanthone Derivatives
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Technique | Reversed-Phase HPLC | Separation based on polarity |
| Stationary Phase | C18 Column | Nonpolar stationary phase for retaining the compound |
| Mobile Phase | Methanol:Water mixture | Polar mobile phase to elute the compound |
| Elution Mode | Isocratic | Constant mobile phase composition for consistent separation |
| Flow Rate | 1.0 mL/min | Controls the speed of separation and retention time |
| Detector | Diode-Array Detector (DAD) | Provides UV-Vis spectra for peak identification and purity analysis |
| Detection Wavelength | ~237-260 nm | Wavelength corresponding to a major absorption maximum |
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a xanthone (B1684191) derivative, might interact with a biological target, typically a protein or enzyme. These simulations can provide insights into the binding affinity, mode of interaction, and potential inhibitory activity of the compound.
In studies on related hydroxyxanthone derivatives, molecular docking has been employed to explore their potential as anticancer agents. For example, a chloro-substituted hydroxyxanthone, compound 4c , was docked with the protein tyrosine kinase receptor (PDB ID: 1T46) to validate experimental anticancer activity. ichem.md The simulation revealed key interactions with amino acid residues in the protein's binding pocket, including Asp810, Cys809, Ile789, His790, and Leu644. ichem.md The calculated binding energy helps in quantifying the stability of the ligand-protein complex. ichem.md
Similarly, docking studies on a set of 272 xanthones against various fungal and viral enzymes indicated that prenylated xanthones are promising hits for enzyme inhibition. nih.gov Such studies are crucial for screening large libraries of compounds and identifying promising candidates for drug development.
Table 1: Example of Molecular Docking Interaction Data for a Related Xanthone Derivative
| Compound | Target Protein (PDB ID) | cDOCKER Interaction Energy (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|---|
| 4-chloro-3,6-dihydroxy-9H-xanthen-9-one (4c) | Protein Tyrosine Kinase (1T46) | -31.06 | Asp810, Cys809, Ile789, His790, Leu644 |
| STI571 (Co-crystallized ligand) | Protein Tyrosine Kinase (1T46) | -79.38 | Asp810, Cys809, Ile789, His790, Leu644 |
Data sourced from a study on chloro-substituted hydroxyxanthones. ichem.md
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the structural and electronic properties of molecules. These calculations can determine the most stable three-dimensional structure of a compound and provide detailed information about its electronic characteristics. semanticscholar.org
For xanthone derivatives, DFT calculations are used to:
Optimize Molecular Geometry: Determine the most stable conformation by calculating bond lengths, bond angles, and dihedral angles.
Analyze Electronic Spectra: Time-dependent DFT (TD-DFT) analysis helps in understanding the electronic transitions observed in UV-Vis spectra. semanticscholar.org
Determine Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
Map Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other molecules and biological targets. semanticscholar.org
Quantum chemical calculations on xanthone and its methoxy (B1213986) derivatives have shown that modifications to the core structure can lead to noticeable charge transfer from the methoxy group to the carbonyl group in excited states. researchgate.net
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Predicts sites for intermolecular interactions. |
Prediction of Biological Activity through In Silico Methods
In silico methods encompass a range of computational techniques used to predict the biological activities and pharmacokinetic properties of chemical compounds before they are synthesized or tested in a lab. nih.gov These approaches significantly reduce the time and cost associated with drug discovery. nih.gov
For natural products and their derivatives, like xanthones, in silico tools are used to predict:
Drug-Likeness: This is assessed based on compliance with established rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov These rules help predict if a compound is likely to have good oral bioavailability.
ADMET Properties: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. Computational models can estimate properties like human intestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicities such as hepatotoxicity or cardiotoxicity. nih.govemergentmind.com
Bioactivity Scores: Software can predict the likelihood of a molecule interacting with major drug target classes, such as G-protein coupled receptors, ion channels, kinases, and nuclear receptors.
In silico approaches have been successfully used to identify potentially active antiviral compounds from complex herbal extracts, demonstrating the power of these predictive models. nih.gov For a given xanthone, these methods can help build a comprehensive profile of its potential as a therapeutic agent, guiding which biological assays should be prioritized. biotechnologia-journal.org
Table 3: Example of Predicted ADMET and Drug-Likeness Properties
| Property | Predicted Value/Compliance | Importance |
|---|---|---|
| Molecular Weight | Compliant (< 500 g/mol ) | Influences absorption and distribution. |
| LogP | Compliant (< 5) | Measures lipophilicity, affecting membrane permeability. |
| Hydrogen Bond Donors | Compliant (< 5) | Affects solubility and binding to targets. |
| Hydrogen Bond Acceptors | Compliant (< 10) | Affects solubility and binding to targets. |
| Human Intestinal Absorption | High/Low | Predicts how well the compound is absorbed from the gut. |
| Blood-Brain Barrier Permeability | Yes/No | Indicates if the compound can enter the central nervous system. |
| Hepatotoxicity | Predicted Positive/Negative | Assesses the risk of causing liver damage. |
This table represents typical parameters evaluated in in silico predictions for drug candidates. nih.gov
Future Perspectives in 4 Hydroxy 3 Methoxy 9h Xanthen 9 One Research
Development of Novel Synthetic Routes
The synthesis of the xanthone (B1684191) core is a well-established area of organic chemistry, yet there remains a continuous drive for innovation to improve efficiency, yield, and environmental sustainability. While classical methods such as the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids have been foundational, future efforts for synthesizing 4-Hydroxy-3-methoxy-9H-xanthen-9-one and its derivatives will likely focus on more advanced strategies. researchgate.netsemanticscholar.org
Recent advancements in synthetic organic chemistry offer several promising avenues. rsc.orgingentaconnect.com Palladium-catalyzed reactions, for instance, provide powerful tools for forming the key C-C and C-O bonds of the xanthone framework, often under milder conditions and with greater functional group tolerance. researchgate.net Another emerging area is the use of metal-free photocatalytic oxidation, which leverages visible light and molecular oxygen to construct the xanthone nucleus, presenting a greener alternative to traditional methods that rely on stoichiometric heavy-metal oxidants. mdpi.com The adaptation of domino-type reactions, where multiple bond-forming events occur in a single operation, could also significantly streamline the synthesis of complex xanthone structures from simple precursors. researchgate.net The exploration of these modern synthetic strategies could lead to more efficient and versatile routes to this compound, facilitating its availability for extensive biological evaluation.
Exploration of Undiscovered Biological Activities
Xanthone derivatives are known to possess an extensive range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antimalarial activities. nih.govnottingham.ac.uknih.govresearchgate.net The specific biological profile of this compound has not been exhaustively characterized, leaving a vast landscape of potential therapeutic applications to be explored.
Future research should aim to screen this compound against a diverse array of biological targets and disease models. Given the prevalence of neurodegenerative diseases, its potential as a neuroprotective agent, perhaps through antioxidant mechanisms or inhibition of enzymes like cholinesterases, warrants investigation. nottingham.ac.uk The rising threat of antiviral resistance also makes the evaluation of its activity against various viral pathogens a priority. Furthermore, many xanthones act as inhibitors of key enzymes such as protein kinases, topoisomerases, and α-glucosidase. nottingham.ac.ukmdpi.com A systematic investigation into the inhibitory potential of this compound against a panel of clinically relevant enzymes could uncover novel mechanisms of action and therapeutic entry points for diseases ranging from cancer to diabetes.
| Established Activities | Potential Future Research Areas for this compound |
|---|---|
| Anticancer mdpi.comresearchgate.net | Neuroprotective (e.g., Alzheimer's, Parkinson's) |
| Anti-inflammatory mdpi.com | Antiviral (e.g., HIV, Influenza) nottingham.ac.uk |
| Antioxidant nih.gov | Cardioprotective |
| Antimicrobial nih.gov | Immunomodulatory |
| Enzyme Inhibition (e.g., Kinases, α-glucosidase) nottingham.ac.uk | Antidiabetic (beyond α-glucosidase inhibition) |
Rational Design of Potent Xanthone Analogues
The therapeutic potential of a lead compound can often be significantly enhanced through structural modification. The rational design of analogues of this compound, guided by structure-activity relationship (SAR) studies, is a critical future direction. rsc.org SAR studies on various xanthones have revealed that the type, number, and position of substituents on the dibenzo-γ-pyrone core are crucial determinants of biological activity. nih.govmdpi.com
For example, the presence and position of hydroxyl and methoxy (B1213986) groups strongly influence antioxidant and cytotoxic activities. nih.gov The introduction of certain functional groups, such as prenyl moieties, has been shown to dramatically increase anticancer activity. nih.govmdpi.commdpi.com Similarly, incorporating nitrogen-containing substituents (aminated xanthones) can improve drug-like properties and introduce new biological activities, such as the ability to activate p53 pathways in cancer cells. sciforum.netnih.gov
Future work will involve the systematic modification of the this compound structure. This could include:
Varying the oxygenation pattern: Shifting the positions of the existing hydroxyl and methoxy groups or introducing new ones.
Introducing lipophilic groups: Adding substituents like prenyl or geranyl groups to potentially enhance membrane permeability and interaction with hydrophobic binding pockets. mdpi.com
Incorporating nitrogen functionalities: Synthesizing amino, amido, or heterocyclic derivatives to improve solubility and explore new receptor interactions. sciforum.net
Rigidification of the structure: Creating cyclized derivatives (e.g., pyranoxanthones) to lock the conformation and potentially increase binding affinity to a target. nih.gov
These newly designed analogues would then be synthesized and evaluated to build comprehensive SAR models, guiding the development of compounds with superior potency and selectivity.
| Structural Modification | Potential Impact on Biological Activity | Reference |
|---|---|---|
| Addition of Prenyl Groups | Often increases cytotoxicity and anti-inflammatory effects. | nih.govmdpi.com |
| Number/Position of Hydroxyl Groups | Crucial for antioxidant and radical-scavenging activity. | nih.govmdpi.com |
| Introduction of Amino Groups | Can enhance drug-like properties and introduce new mechanisms (e.g., p53 activation). | sciforum.netnih.gov |
| Structural Rigidification (e.g., Pyran Rings) | May improve binding affinity and antitumor activity. | nih.gov |
Integration of Advanced Computational and Experimental Approaches
The drug discovery process can be significantly accelerated and refined by integrating computational (in silico) methods with traditional experimental (in vitro and in vivo) research. nih.gov This integrated approach is particularly valuable for exploring the potential of this compound and its future analogues.
Computational tools can be employed at multiple stages. Initially, virtual screening of compound libraries and molecular docking studies can predict the binding affinity of this compound against various protein targets, helping to prioritize experimental testing. nih.govrsc.orgarxiv.org For instance, docking could be used to assess its potential as a xanthine (B1682287) oxidase inhibitor or a modulator of the MDM2-p53 interaction. nih.govnih.gov
Once initial "hit" activities are identified, more advanced computational models like three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed. nih.gov These models provide detailed insights into the structural features required for high activity and can guide the rational design of more potent analogues, as discussed in the previous section. The predictions from these in silico models are then validated through synthesis and rigorous in vitro biochemical and cell-based assays, creating a feedback loop that refines the computational models and efficiently directs the discovery of optimized lead compounds. nih.govrsc.org
Q & A
Q. Key Considerations :
- Catalyst Selection : FeCl₃ in DMF improves reaction efficiency (yields >60%) compared to traditional acid catalysts .
- Purification : Column chromatography or recrystallization (e.g., methanol) is critical for isolating high-purity products .
Basic: How to characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- ¹H/¹³C NMR :
- Proton Assignments : The aromatic proton at δ 8.35 ppm (dd, ¹H) corresponds to the xanthenone core, while δ 3.92 ppm (s, 3H) confirms the methoxy group . Hydroxy protons may appear as broad signals (δ 5–6 ppm) but are often exchangeable and not observed .
- Carbon Assignments : The carbonyl carbon (C=O) resonates at δ 177.09 ppm, and methoxy carbons at δ 55–60 ppm .
- X-ray Diffraction (XRD) : Single-crystal XRD (e.g., using SHELX software ) resolves the planar xanthenone structure. For hydrated forms, hydrogen-bonding networks (e.g., O–H⋯O interactions) stabilize the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
